Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold
Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold
An In-Depth Technical Guide to 3-Bromoquinoline-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the quinoline core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for orienting functional groups to interact with biological targets. The strategic introduction of substituents, such as a bromine atom and a carboxylic acid, transforms the general quinoline skeleton into a highly versatile and valuable building block. 3-Bromoquinoline-6-carboxylic acid (CAS No. 205114-14-3) is one such molecule, poised at the intersection of synthetic utility and pharmacological potential. The bromine at the 3-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic elaboration of the molecule. Simultaneously, the carboxylic acid at the 6-position provides a crucial anchor point for forming amides, esters, or salt bridges, which are fundamental interactions in drug-receptor binding. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, analytical characterization, and its applications in the context of drug discovery.
Core Compound Identifiers & Physicochemical Properties
Precise identification is the bedrock of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromoquinoline-6-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [2][3] |
| Purity (Typical) | ≥95% - 98% | [1][2] |
| Canonical SMILES | O=C(O)C1=CC=C2N=CC(Br)=CC2=C1 | [1] |
| InChI Key | DKBPYVBSEJLPIR-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [3] |
Synthesis Pathway: A Strategic Approach
Caption: Plausible synthetic workflow for 3-Bromoquinoline-6-carboxylic acid.
Experimental Protocol (Exemplary)
Step 1: Synthesis of Quinoline-6-carboxylic acid (via Combes reaction)
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Rationale: The Combes synthesis is a classic and reliable method for constructing the quinoline core from an aniline and a β-diketone under acidic conditions. Using 4-aminobenzoic acid as the aniline precursor directly installs the required carboxylic acid at the 6-position.
-
Procedure:
-
To a flask containing concentrated sulfuric acid, slowly add 4-aminobenzoic acid at 0°C.
-
Add acetylacetone dropwise while maintaining the low temperature.
-
Allow the mixture to warm to room temperature and then heat to ~110°C for several hours until TLC analysis indicates the consumption of starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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The precipitated solid is collected by filtration, washed with water, and dried to yield the intermediate, 2,4-dimethylquinoline-6-carboxylic acid.
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Step 2: Bromination at the 3-Position
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Rationale: Direct bromination of the quinoline ring is an electrophilic aromatic substitution. The choice of brominating agent and solvent is key to controlling regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine.
-
Procedure:
-
Dissolve the quinoline-6-carboxylic acid intermediate in a suitable solvent such as acetic acid or DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction for several hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.
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Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting material and potential side products (e.g., dibrominated species). Recrystallization is an effective method for purifying solid carboxylic acids.
-
Procedure:
-
Evaporate the organic solvent from Step 2 to obtain the crude solid.
-
Perform recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure 3-Bromoquinoline-6-carboxylic acid.
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Spectroscopic & Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the quinoline scaffold.[6]
Caption: Logical workflow for the structural elucidation of the target compound.
Expected Spectroscopic Data
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Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks of almost identical intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•), confirming the presence of a single bromine atom.[6] The monoisotopic mass is predicted to be approximately 250.958 Da.[7]
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¹H NMR Spectroscopy: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H2, H4) will be the most deshielded. The absence of a signal for H3 and the specific splitting patterns of the remaining protons will confirm the substitution pattern. A very broad singlet, characteristic of a carboxylic acid proton, would be expected far downfield (>12 ppm).
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¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 165 ppm). The carbon directly attached to the bromine (C3) will show a characteristic chemical shift, and the other eight carbons will appear in the aromatic region (δ ~120-150 ppm).[6]
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the functional groups. Two key features are expected:
Applications in Drug Discovery & Medicinal Chemistry
3-Bromoquinoline-6-carboxylic acid is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The quinoline carboxylic acid scaffold is a known pharmacophore in several areas of drug development.[9][10]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of Protein Kinase CK2, a target implicated in cancer.[9][11] The carboxylic acid can form critical hydrogen bonds with residues in the active site, while the bromine at the 3-position allows for the introduction of diverse substituents to explore the hydrophobic pockets and improve potency and selectivity.
-
Antiproliferative Agents: The quinoline framework is present in numerous anticancer agents. By modifying the substituents, researchers can tune the molecule's properties to enhance its selectivity for cancer cells over healthy cells.[10]
-
General Pharmaceutical Intermediates: The dual functionality of this molecule makes it a valuable intermediate for building combinatorial libraries of compounds for high-throughput screening.[5]
Caption: Role of 3-Bromoquinoline-6-carboxylic acid in a drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety.
-
Hazard Identification: This compound is classified as harmful and an irritant.[1][2]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Avoid breathing dust.[15] Wash hands thoroughly after handling.[12]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[15]
-
-
Storage:
References
-
PubChem. 3-Bromo-8-methoxyquinoline-6-carboxylic acid. [Link]
-
Angene Chemical. Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. [Link]
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PubChem. 3-Bromoquinoline. [Link]
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ChemSynthesis. 3-bromoquinoline - 5332-24-1. [Link]
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PubChemLite. 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). [Link]
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ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]
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ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
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YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
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PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
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Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]
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PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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